N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
This compound is a complex ethanediamide derivative featuring a 3,4-dimethoxyphenyl ethyl group and a 1,3-oxazolidin-2-ylmethyl moiety substituted with a 2,4,6-trimethylbenzenesulfonyl group. The ethanediamide backbone and sulfonyl-oxazolidinone system are notable, as similar motifs are prevalent in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O7S/c1-16-12-17(2)23(18(3)13-16)36(31,32)28-10-11-35-22(28)15-27-25(30)24(29)26-9-8-19-6-7-20(33-4)21(14-19)34-5/h6-7,12-14,22H,8-11,15H2,1-5H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHYGSCIOAXLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Functional Group Analysis
Target Compound:
- Core : Ethanediamide (two amide linkages).
- Substituents: 3,4-Dimethoxyphenethyl group (aromatic ether, methoxy groups). 3-(2,4,6-Trimethylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl group (sulfonyl, oxazolidinone, methyl substituents).
Analogs from Evidence:
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide (): Core: Benzamide with a thiazolidinone ring. Bioactivity: Thiazolidinones are known for antimicrobial and anti-inflammatory properties. Synthesis: Uses carbodiimide coupling agents (e.g., N-ethyl-N’-(dimethylaminopropyl)-carbodiimide hydrochloride), similar to amide bond formation in the target compound .
N-(2,4-Dichloro-5-(4-(Difluoromethyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-1,2,4-Triazol-1-yl)Phenyl)methanesulfonamide (): Core: Sulfonamide with a triazolinone ring. Use: Herbicide (sulfentrazone).
Structural and Bioactivity Comparison Table
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